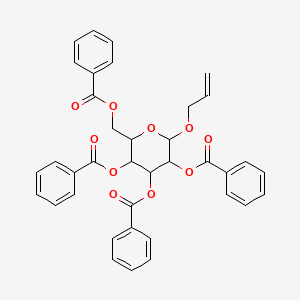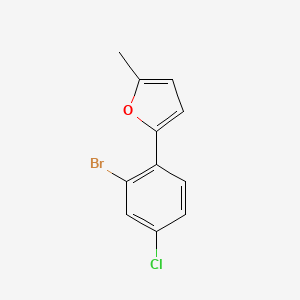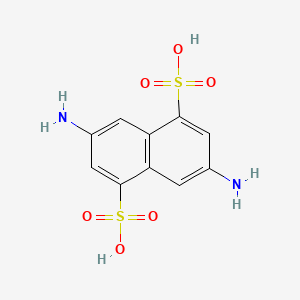
Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside: is a chemical compound with the molecular formula C37H40O6 and a molecular weight of 580.71 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups are protected by benzyl groups, and an allyl group is attached to the anomeric carbon. This compound is often used in organic synthesis and research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride. The allyl group is then introduced at the anomeric position through a glycosylation reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as in laboratory settings, with optimization for larger scale production. This includes the use of efficient protecting group strategies and high-yielding glycosylation reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the allyl group or to convert the benzyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) for deprotection.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Deprotected glucopyranosides or fully reduced derivatives.
Substitution: Glucopyranosides with different protecting groups or functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
- Intermediate in the synthesis of other protected sugars and glycosides .
Biology:
- Studied for its potential role in biological systems as a glycosyl donor.
- Used in the synthesis of glycosylated compounds for biological assays .
Medicine:
- Potential applications in drug development, particularly in the synthesis of glycosylated drugs.
- Investigated for its role in modifying the pharmacokinetics of drugs through glycosylation .
Industry:
- Used in the production of specialty chemicals and fine chemicals.
- Intermediate in the synthesis of complex organic molecules for various industrial applications .
Mecanismo De Acción
The mechanism of action of Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside primarily involves its role as a glycosyl donor. The compound can transfer its glycosyl moiety to acceptor molecules through glycosylation reactions. This process is facilitated by the presence of the allyl group, which activates the anomeric carbon for nucleophilic attack .
Comparación Con Compuestos Similares
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar structure but with a galactose backbone.
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Similar structure but with a methyl group instead of an allyl group.
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Similar structure but with acetyl protecting groups instead of benzyl groups.
Uniqueness:
- The presence of the allyl group at the anomeric position makes Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside unique compared to its analogs. This allyl group enhances its reactivity and makes it a valuable intermediate in glycosylation reactions .
Propiedades
Número CAS |
6207-45-0 |
|---|---|
Fórmula molecular |
C37H32O10 |
Peso molecular |
636.6 g/mol |
Nombre IUPAC |
(3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C37H32O10/c1-2-23-42-37-32(47-36(41)28-21-13-6-14-22-28)31(46-35(40)27-19-11-5-12-20-27)30(45-34(39)26-17-9-4-10-18-26)29(44-37)24-43-33(38)25-15-7-3-8-16-25/h2-22,29-32,37H,1,23-24H2 |
Clave InChI |
BNWKZSZXVMUNIH-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)
![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)


![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)
![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)

![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
